Diethyl (2-chlorothiazol-5-yl)methylphosphonate
CAS No.: 903130-74-5
Cat. No.: VC2428277
Molecular Formula: C8H13ClNO3PS
Molecular Weight: 269.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903130-74-5 |
|---|---|
| Molecular Formula | C8H13ClNO3PS |
| Molecular Weight | 269.69 g/mol |
| IUPAC Name | 2-chloro-5-(diethoxyphosphorylmethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C8H13ClNO3PS/c1-3-12-14(11,13-4-2)6-7-5-10-8(9)15-7/h5H,3-4,6H2,1-2H3 |
| Standard InChI Key | LPAZMLMRYFXTQX-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CC1=CN=C(S1)Cl)OCC |
| Canonical SMILES | CCOP(=O)(CC1=CN=C(S1)Cl)OCC |
Introduction
Basic Information and Chemical Identity
Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a phosphonate compound characterized by a thiazole ring substituted with chlorine. The compound features several key functional groups that contribute to its reactivity and potential applications in research settings. The compound is primarily identified through the following parameters:
Chemical Identifiers
Table 1: Chemical Identifiers of Diethyl (2-chlorothiazol-5-yl)methylphosphonate
| Parameter | Value |
|---|---|
| CAS Number | 903130-74-5 |
| Molecular Formula | C₈H₁₃ClNO₃PS |
| Molecular Weight | 269.69 g/mol |
| PubChem CID | 2763181 |
The compound is also known by several synonyms in the scientific literature, including:
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Diethyl-2-chlorothiazole-5-methylphosphonate
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2-chloro-5-(diethoxyphosphorylmethyl)-1,3-thiazole
Structural Characteristics and Physical Properties
Molecular Structure
Diethyl (2-chlorothiazol-5-yl)methylphosphonate features a 2-chlorothiazole ring with a methylphosphonate group at the 5-position. The phosphonate group is esterified with two ethyl groups, resulting in the diethyl ester functionality. The thiazole ring contains nitrogen and sulfur atoms, with a chlorine atom attached at the 2-position .
Synthesis and Preparation Methodologies
Related Synthetic Procedures
Related phosphonate compounds provide valuable insight into potential synthetic routes. For example, the synthesis of phosphonate-modified triazoles, as described in one study, involves a click chemistry approach:
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Reaction of an organic azide (diethyl-(2-azidoethyl)phosphonate) with an alkyne
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Formation of the phosphonate-containing heterocyclic system
A similar approach might be adapted for thiazole-based systems, though specific modifications would be necessary to accommodate the differences in reactivity between triazole and thiazole rings.
| Supplier | Catalog Number | Purity Specification | Package Sizes |
|---|---|---|---|
| Capot Chemical | 114619 | NLT 98% | Not specified |
| Aladdin Scientific | D187969 | 95% | 500mg, 1g |
The compound is typically offered with high purity standards, making it suitable for research applications that require precise chemical composition .
Related Compounds and Comparative Analysis
Structural Analogues
Several compounds share structural similarities with Diethyl (2-chlorothiazol-5-yl)methylphosphonate:
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Diethyl ((2-chloroethoxy)methyl)phosphonate (CAS: 116384-56-6): Contains a chloroethoxy group rather than a chlorothiazole ring, but maintains the diethyl phosphonate functionality
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α-Aminophosphonate derivatives: These compounds feature similar phosphonate groups and have demonstrated antiviral activities in agricultural applications
Comparison with Other Phosphonates
Table 3: Comparison of Diethyl (2-chlorothiazol-5-yl)methylphosphonate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Diethyl (2-chlorothiazol-5-yl)methylphosphonate | 903130-74-5 | C₈H₁₃ClNO₃PS | 269.69 g/mol | Contains 2-chlorothiazole ring |
| Diethyl ((2-chloroethoxy)methyl)phosphonate | 116384-56-6 | C₇H₁₆ClO₄P | 230.62 g/mol | Contains chloroethoxy group |
| Dimethyl methylphosphonate | 756-79-6 | C₃H₉O₃P | 124.08 g/mol | Simple methylphosphonate structure |
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